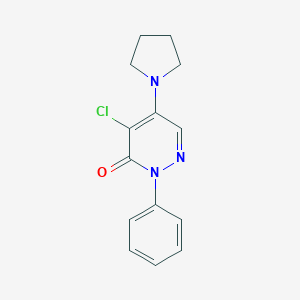![molecular formula C9H9N3O2 B274413 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B274413.png)
2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine is a chemical compound that has been extensively researched for its potential applications in the field of medicine and pharmaceuticals. This compound is known for its unique chemical properties, which make it an ideal candidate for various scientific research applications. In
作用機序
The mechanism of action of 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine involves the inhibition of DNA synthesis and cell division in cancer cells and bacteria. This compound targets the DNA of these cells, causing damage and preventing them from replicating. This mechanism of action has been extensively studied and has provided valuable insights into the development of new drugs and therapies for the treatment of cancer and bacterial infections.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the human body. This compound has been shown to have anti-inflammatory and antioxidant properties, which make it an ideal candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine in lab experiments include its unique chemical properties, which make it an ideal candidate for various scientific research applications. This compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and facilities for its handling and storage.
将来の方向性
There are numerous future directions for research related to 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine. Some of these directions include the development of new drugs and therapies for the treatment of cancer, bacterial infections, and inflammation. Researchers are also exploring the potential applications of this compound in the treatment of various neurological disorders. Additionally, there is ongoing research into the potential toxicity and safety of this compound, as well as its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, and has been used in the development of various drugs and therapies for the treatment of various diseases. While there are limitations to its use in lab experiments, the potential applications of this compound are vast, and ongoing research is providing valuable insights into its mechanism of action, biochemical and physiological effects, and future directions for research.
合成法
The synthesis of 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine involves the reaction of 2,8-dimethylpyrido[2,3-d]pyrimidine-4,6-dione with nitroethane in the presence of a strong base. The resulting product is then subjected to reduction using hydrogen gas and a palladium catalyst to obtain this compound. This synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.
科学的研究の応用
2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has been used in the development of various drugs and therapies for the treatment of various diseases, including cancer, bacterial infections, and inflammation.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
2,8-dimethyl-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9N3O2/c1-6-4-3-5-11-8(6)10-7(2)9(11)12(13)14/h3-5H,1-2H3 |
InChIキー |
XWWCHTDGTULAHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC(=C2[N+](=O)[O-])C |
正規SMILES |
CC1=CC=CN2C1=NC(=C2[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)





![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)